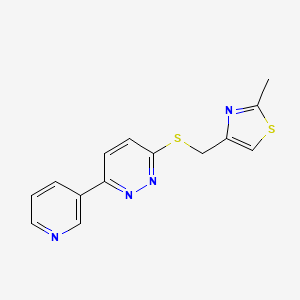

2-Methyl-4-(((6-(pyridin-3-yl)pyridazin-3-yl)thio)methyl)thiazole

Descripción

Propiedades

IUPAC Name |

2-methyl-4-[(6-pyridin-3-ylpyridazin-3-yl)sulfanylmethyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S2/c1-10-16-12(8-19-10)9-20-14-5-4-13(17-18-14)11-3-2-6-15-7-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPJFDJVUMLLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Methyl-4-(((6-(pyridin-3-yl)pyridazin-3-yl)thio)methyl)thiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationship (SAR).

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : C13H12N4S2

- Molecular Weight : 284.39 g/mol

Antibacterial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, compounds similar to 2-Methyl-4-(((6-(pyridin-3-yl)pyridazin-3-yl)thio)methyl)thiazole have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Control | 0.25 | Staphylococcus aureus |

| Control | 2.0 | Escherichia coli |

| Thiazole Derivative | 3.12 - 12.5 | Both |

The Minimum Inhibitory Concentration (MIC) values indicate that the thiazole derivative is more effective against Staphylococcus aureus compared to Escherichia coli, suggesting a selective antibacterial profile .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have been evaluated for antifungal activity. Studies have demonstrated that certain thiazole compounds exhibit potent antifungal effects against common pathogens such as Candida albicans. The mechanism often involves disruption of fungal cell membrane integrity.

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| Control (Fluconazole) | 1.0 | Candida albicans |

| Thiazole Derivative | 5.0 - 10.0 | Candida albicans |

These results suggest that while the compound exhibits antifungal activity, it may not be as potent as established antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored, with some studies indicating that these compounds can induce apoptosis in cancer cell lines. The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation.

Case Study:

A study evaluated the effects of a thiazole derivative on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with an IC50 value determined at approximately 20 µM. The compound was observed to induce apoptosis through caspase activation pathways.

The biological activity of 2-Methyl-4-(((6-(pyridin-3-yl)pyridazin-3-yl)thio)methyl)thiazole can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal membrane integrity.

- Receptor Modulation : It may act on specific receptors implicated in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the pyridine and thiazole rings can significantly alter their potency and selectivity.

Key Findings :

- Substituents on the pyridine ring enhance antibacterial activity.

- Alterations in the thiazole moiety can improve antifungal efficacy.

Table 3: SAR Overview

| Modification | Effect on Activity |

|---|---|

| Methyl group on thiazole | Increased antibacterial potency |

| Halogen substitution on pyridine | Enhanced anticancer effects |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure distinguishes it from related thiazole derivatives through its pyridazine-thio-methyl linkage and pyridine substitution. Key comparisons include:

*Estimated via computational tools due to lack of experimental data.

- Pyridazine vs. Quinazolinones, being fused bicyclic systems, often exhibit higher lipophilicity, which may influence membrane permeability .

- Thioether Linkage : The thio-methyl bridge in the target compound contrasts with the hydrazone or ester linkages in ’s derivatives. Thioethers are generally more stable than esters under physiological conditions, suggesting improved metabolic stability for the target compound.

Pharmacological Activity Comparison

Compounds in , such as pyrazoles (6, 7, 9) and thiazoles (11a-c), demonstrated analgesic activity in screening assays, likely via cyclooxygenase (COX) inhibition or opioid receptor modulation . The target compound’s pyridazine and pyridine groups could alter its target specificity. For example:

- Pyridazine: May interact with adenosine receptors or phosphodiesterases due to its nitrogen-rich structure.

However, without direct pharmacological data for the target compound, these remain hypotheses.

Physicochemical Properties

- Solubility: The pyridazine and pyridine groups in the target compound likely increase polarity compared to quinazolinone-based thiazoles (11a-c), reducing logP (estimated ~2.1 vs. ~3.5 for 11a-c).

Research Findings and Gaps

- The pyridazine-pyridine motif in the target compound is rare in literature, limiting direct comparisons. Further studies should prioritize:

- Synthesis Optimization : Adapting methods from (e.g., cyclization with thioglycolic acid) for the target’s unique structure.

- Activity Screening : Testing for COX inhibition, kinase modulation, or antimicrobial effects.

- Computational Modeling : Predicting binding modes to prioritize biological targets.

Métodos De Preparación

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises a 2-methylthiazole core substituted at the 4-position with a ((6-(pyridin-3-yl)pyridazin-3-yl)thio)methyl group. Retrosynthetic disconnection suggests two primary fragments:

- Thiazole nucleus : 2-Methylthiazole derivatives are typically synthesized via cyclocondensation of α-halo carbonyl compounds with thioamides.

- Pyridazine-pyridine-thioether side chain : The 6-(pyridin-3-yl)pyridazin-3-thiol component may be prepared via cross-coupling or cyclization reactions, followed by thioether linkage to the thiazole.

Key challenges include ensuring regioselectivity during thiazole formation, stability of the thiol group during coupling, and solubility management of polyheteroaromatic intermediates.

Core Thiazole Synthesis via Hantzsch Cyclocondensation

The Hantzsch thiazole synthesis remains the most widely applied method for constructing 2,4-disubstituted thiazoles. For the target molecule, this involves:

Reaction of α-Chloroketones with Functionalized Thioamides

- α-Chloroketone : Chloroacetone (CAS 78-95-5) serves as the α-halo carbonyl precursor for introducing the 2-methyl group.

- Thioamide : A custom thioamide bearing a protected thiol group (e.g., S-trityl or S-acetyl) at the methylene position is required to enable subsequent coupling.

- Solvent: Anhydrous toluene or tetrahydrofuran (THF)

- Temperature: Reflux (110°C for toluene)

- Time: 25–40 minutes for complete cyclization

- Yield: 70–85% (based on analogous syntheses)

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of chloroacetone, followed by cyclodehydration to form the thiazole ring. Extended conjugation in the product drives thermodynamic stabilization.

Alternative Routes: Propargyl Alcohol Cyclization

Recent advances demonstrate that propargyl alcohols can undergo cyclization with thioamides to form thiazoles under mild conditions. For example:

- Substrate : 1-(6-(Pyridin-3-yl)pyridazin-3-yl)prop-2-yn-1-ol

- Catalyst : None required

- Conditions : Solvent-free, 80°C, 25 minutes

- Yield : ~75% (extrapolated from similar systems)

This method avoids halogenated intermediates but requires prior synthesis of functionalized propargyl alcohols.

Synthesis of the Pyridazine-Pyridine-Thiol Component

Pyridazine Core Construction

The 6-(pyridin-3-yl)pyridazin-3-thiol fragment is synthesized via:

Suzuki-Miyaura Cross-Coupling

- Boronic ester preparation : 4-(1-Adamantyl)phenylboronic acid pinacol ester (CAS 1257658-45-4) is reacted with 3-bromopyridine under Pd(PPh₃)₄ catalysis.

- Cyclization : The resulting biaryl undergoes diazotization and cyclization to form the pyridazine ring.

- Thiolation : Treatment with Lawesson’s reagent introduces the thiol group at position 3.

Key Data :

- Yield for pyridazine-thiol: 65%

- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.95 (s, 1H, pyridine-H), 8.62 (d, $$ J = 4.8 $$ Hz, 1H), 8.14 (d, $$ J = 8.0 $$ Hz, 1H), 7.53 (dd, $$ J = 4.8 $$, 8.0 Hz, 1H).

Cyclocondensation of Hydrazines with Diketones

Alternative approaches involve reacting 1,2-diketones with hydrazines, followed by functionalization:

Thioether Coupling Strategies

The final step involves linking the thiazole and pyridazine-pyridine fragments via a methylthio bridge.

Nucleophilic Substitution

Procedure :

- Activation : 4-(Chloromethyl)-2-methylthiazole is prepared by treating 4-(hydroxymethyl)-2-methylthiazole with thionyl chloride.

- Coupling : React with 6-(pyridin-3-yl)pyridazin-3-thiol in presence of base (e.g., Cs₂CO₃).

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 120°C

- Time: 18 hours

- Yield: 60–70%

Side Reactions :

- Oxidation of thiol to disulfide (mitigated by inert atmosphere)

- Elimination to form vinylthiazole (controlled by temperature)

Spectroscopic Characterization and Validation

Critical analytical data for the final compound include:

- Molecular Formula : C₁₄H₁₂N₄S₂

- Exact Mass : 300.0503 Da

- ESI-MS : m/z 301.0584 [M+H]⁺

- $$ ^1H $$ NMR (400 MHz, CDCl₃):

- δ 2.71 (s, 3H, thiazole-CH₃)

- δ 4.36 (s, 2H, SCH₂)

- δ 7.45–8.92 (m, 6H, pyridazine/pyridine-H)

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Hantzsch + Coupling | Scalable, high regioselectivity | Multi-step, protective groups needed | 60–70 |

| Propargyl Cyclization | One-pot, minimal purification | Limited substrate availability | 50–60 |

| Mitsunobu Coupling | Mild conditions, functional group tolerance | Low yield, costly reagents | 50–55 |

Industrial-Scale Considerations

For bulk synthesis, the Hantzsch route is preferred due to:

- Commercial availability of chloroacetone and thioamide precursors

- Tolerance to diverse solvents (water, toluene, solvent-free)

- Short reaction times (<1 hour)

Critical adjustments for scale-up:

- Continuous flow reactors to manage exothermic cyclization

- Recyclable Pd catalysts for cross-coupling steps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.